molecular formula C6H7ClFNO B3113292 (4-Fluoropyridin-3-yl)methanol hydrochloride CAS No. 1946021-34-6

(4-Fluoropyridin-3-yl)methanol hydrochloride

Cat. No. B3113292
CAS RN: 1946021-34-6
M. Wt: 163.58
InChI Key: FQJHKCUXCOOXFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Fluoropyridin-3-yl)methanol hydrochloride” is a chemical compound with the molecular formula C6H7ClFNO. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 4-position with a fluorine atom and at the 3-position with a methanol group .


Molecular Structure Analysis

The molecular structure of “(4-Fluoropyridin-3-yl)methanol hydrochloride” would be based on the pyridine ring, with the fluorine atom and the methanol group attached at the 4- and 3-positions, respectively . The presence of the fluorine atom, a strong electron-withdrawing group, would likely affect the electronic distribution and reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions of “(4-Fluoropyridin-3-yl)methanol hydrochloride” would depend on its structure and the conditions of the reaction. Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the strong C-F bond . The methanol group could potentially undergo reactions such as oxidation or substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Fluoropyridin-3-yl)methanol hydrochloride” would be influenced by its molecular structure. For example, the presence of the fluorine atom and the methanol group could affect its polarity, solubility, and stability .

Scientific Research Applications

1. Reactions with Other Chemicals

(4-Fluoropyridin-3-yl)methanol hydrochloride is involved in various chemical reactions, showcasing its reactivity. For instance, a study by Stavber and Zupan (1990) found that pyridine, a related compound, reacts with CsSO4F to produce a mix of products like 2-fluoropyridine and 2-pyridyl fluorosulphonate, depending on the solvent used (Stavber & Zupan, 1990).

2. Infrared Spectroscopy Studies

(4-Fluoropyridin-3-yl)methanol hydrochloride has been used in infrared spectroscopy studies. Nibu, Marui, and Shimada (2006) observed the electronic and infrared spectra of 2-fluoropyridine-methanol clusters, providing insights into the structure of hydrogen-bonded clusters of 2-fluoropyridine with methanol (Nibu, Marui, & Shimada, 2006).

3. Synthesis of Complex Compounds

This chemical plays a role in synthesizing complex compounds. Schäffler, Müller, and Maas (2006) used similar compounds in the preparation of diruthenium(2+) core complexes, indicating its utility in synthesizing novel coordination dimers (Schäffler, Müller, & Maas, 2006).

4. Catalytic Reactions

It also finds applications in catalytic reactions. Zhao et al. (2020) demonstrated its use in the catalyst-free domino reaction of ethyl 4-hydroxyalkyl-2-ynoate and N-heteroarylmethyl-N-2,2-difluoroethan-1-amine, leading to the synthesis of novel compounds (Zhao et al., 2020).

5. Spectral Characterization in Pharmaceuticals

This compound is also significant in the spectral characterization of pharmaceuticals. Munigela et al. (2008) used spectral data including 2D-NMR and mass spectrometry to characterize impurities in paroxetine hydrochloride hemihydrate, demonstrating its utility in pharmaceutical analysis (Munigela et al., 2008).

6. Studying Weak Interactions

Choudhury et al. (2002) investigated weak interactions involving organic fluorine, including compounds similar to (4-Fluoropyridin-3-yl)methanol hydrochloride. This research highlights its relevance in understanding molecular interactions (Choudhury et al., 2002).

Safety and Hazards

The safety and hazards of “(4-Fluoropyridin-3-yl)methanol hydrochloride” would depend on its physical and chemical properties. It’s important to handle all chemical compounds with appropriate safety measures. According to the available information, it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the study and use of “(4-Fluoropyridin-3-yl)methanol hydrochloride” would depend on its properties and potential applications. Fluorinated pyridines have found use in various fields, including pharmaceuticals and agrochemicals, due to their unique properties . Therefore, “(4-Fluoropyridin-3-yl)methanol hydrochloride” could potentially have interesting applications in these areas.

properties

IUPAC Name

(4-fluoropyridin-3-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO.ClH/c7-6-1-2-8-3-5(6)4-9;/h1-3,9H,4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJHKCUXCOOXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1F)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluoropyridin-3-yl)methanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Fluoropyridin-3-yl)methanol hydrochloride
Reactant of Route 2
(4-Fluoropyridin-3-yl)methanol hydrochloride
Reactant of Route 3
Reactant of Route 3
(4-Fluoropyridin-3-yl)methanol hydrochloride
Reactant of Route 4
Reactant of Route 4
(4-Fluoropyridin-3-yl)methanol hydrochloride
Reactant of Route 5
Reactant of Route 5
(4-Fluoropyridin-3-yl)methanol hydrochloride
Reactant of Route 6
(4-Fluoropyridin-3-yl)methanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.